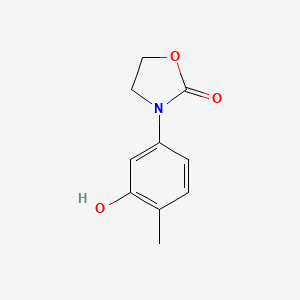

4-(4-Methoxybenzyloxy) benzoic acid

Übersicht

Beschreibung

4-(4-Methoxybenzyloxy) benzoic acid is a derivative of 4-Methoxybenzoic acid . 4-Methoxybenzoic acid occurs naturally in anise and appears as a white crystalline solid . It is insoluble in water but highly soluble in alcohols, ether, and ethyl acetate . This compound possesses antiseptic properties and is utilized as an intermediate in the synthesis of more complex organic compounds .

Synthesis Analysis

The synthesis of 4-Methoxybenzoic acid involves radical processes . The radical mild preparation of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination is described . The initial white suspension formed by sodium p-toluenesulfinate and styrene in methanol was turning yellow-orange as iodine was slowly added . The reaction was turning white and a new amount of iodine was added . This gave information about the consumption of this reagent upon addition onto styrene .Molecular Structure Analysis

The molecular structure of 4-Methoxybenzoic acid is represented by the linear formula CH3OC6H4CO2H . The molecular weight is 152.15 . The structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The reaction mechanism of OH, NO3 and SO4 radicals with 4-Methoxybenzoic acid in atmospheric water droplets and that of OH radicals with 4-Methoxybenzoic acid in the atmosphere were studied . The initiation reactions of OH radicals and 4-Methoxybenzoic acid are exothermic, but the abstraction reactions of NO3 and SO4 are endothermic processes .Physical And Chemical Properties Analysis

4-Methoxybenzoic acid is a white crystalline solid . It is insoluble in water but highly soluble in alcohols, ether, and ethyl acetate . The melting point is 182-185 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Toxicity Assessment

A study by Gorokhova et al. (2020) assessed the toxic properties of various derivatives of benzoic acid, including 4-methoxybenzoic acid. They found that 4-methoxybenzoic acid belongs to hazard class IV (low hazard) and under subchronic administration, it causes significant changes in biochemical parameters and affects the hepatorenal system. However, due to its low toxicity, the likelihood of chronic poisoning in occupational settings is minimal unless technological processes are disrupted (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

Polymerization Studies

Kumbul et al. (2015) investigated the enzymatic oxidative polymerization of a phenol derivative, including 4-(4-hydroxybenzylideneamino)benzoic acid. This process involved the formation of oligomers characterized by high thermal stability. The study provides insights into the potential application of such polymers in various fields (Kumbul, Gokturk, Turac, & Sahmetlioglu, 2015).

Doping of Polyaniline

Amarnath and Palaniappan (2005) reported on the use of benzoic acids, including 2-methoxybenzoic acid, as dopants for polyaniline. Their findings suggest significant improvements in conductivity when using benzoic acid doped polyaniline salts, which could be crucial for applications in electronic materials (Amarnath & Palaniappan, 2005).

Antimicrobial Studies

Montes et al. (2016) conducted a study on para-halogenated benzylamides derivatives of benzoic and cinnamic acids, including 4-methoxybenzoic acid derivatives. They found that only certain compounds exhibited antibacterial activity, indicating potential for the development of new antibacterial agents (Montes et al., 2016).

Radiopharmaceutical Applications

Akbar (2018) synthesized a Schiff base ligand using 4-hydroxy-3-(2-hydroxy-3-methoxybenzylideneamino) benzoic acid and investigated its application as a potential radiopharmaceutical agent for imaging liver and spleen. The study suggests the compound's suitability for liver and spleen imaging based on its accumulation and stability (Akbar, 2018).

Wirkmechanismus

Safety and Hazards

4-Methoxybenzoic acid may cause discomfort if swallowed . Prolonged contact may cause dryness of the skin . It may be slightly irritating to eyes . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

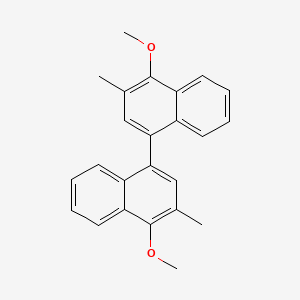

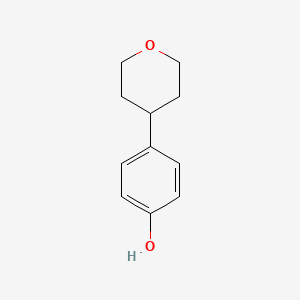

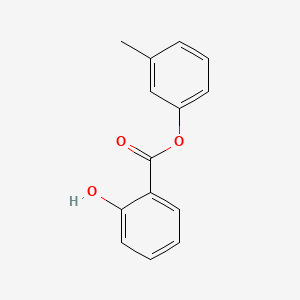

4-[(4-methoxyphenyl)methoxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-13-6-2-11(3-7-13)10-19-14-8-4-12(5-9-14)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDSYRTXXSXZLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462728 | |

| Record name | 4-(4-methoxybenzyloxy) benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62290-43-1 | |

| Record name | 4-(4-methoxybenzyloxy) benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Aminomethyl)pyrrolidin-1-yl]propan-1-ol](/img/structure/B3054810.png)